Cas no 943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid)

(E)-3-(4-Methoxyphenyl)acrylic acid structure
943-89-5 structure
Nom du produit:(E)-3-(4-Methoxyphenyl)acrylic acid
Numéro CAS:943-89-5
Le MF:C10H10O3
Mégawatts:178.184603214264
MDL:MFCD00004398
CID:40379
PubChem ID:699414

(E)-3-(4-Methoxyphenyl)acrylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 4-methoxycinnamic acid
    • (E)-3-(4-Methoxyphenyl)-2-propenoic acid
    • (E)-4-Methoxycinnamic Acid
    • trans-4-Methoxycinnamic acid
    • 3-(4-Methoxy-phenyl)-acrylic acid
    • trans-O-Methyl-p-coumaric Acid
    • 3-(4-Methoxyphenyl)acrylic acid
    • P-METHOXYCINNAMIC ACID
    • (E)-3-(4-Methoxyphenyl)acrylic acid
    • 4-Methoxycinnamate
    • para-methoxycinnamic acid
    • O-Methyl-p-coumaric acid
    • Cinnamic acid, p-methoxy-
    • (E)-3-(4-methoxyphenyl)prop-2-enoic acid
    • (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
    • 3-(4-Methoxyphenyl)-2-propenoic acid
    • Cinnamic ac
    • (2E)-3-(4-Methoxyphenyl)-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)- (ZCI)
    • Cinnamic acid, p-methoxy-, (E)- (8CI)
    • (E)-p-Methoxycinnamic acid
    • trans-3-(4-Methoxyphenyl)-2-propenoic acid
    • trans-p-Methoxycinnamic acid
    • trans-4-Methoxycinnamic acid, 98%
    • SMR000112200
    • MLS002473129
    • MLSMR
    • 830-09-1
    • MDL: MFCD00004398
    • Piscine à noyau: 1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
    • La clé Inchi: AFDXODALSZRGIH-QPJJXVBHSA-N
    • Sourire: C(/C1C=CC(OC)=CC=1)=C\C(=O)O
    • BRN: 510468

Propriétés calculées

  • Qualité précise: 178.06300
  • Masse isotopique unique: 178.062994
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3
  • Complexité: 190
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 46.5
  • Le xlogp3: 1.8

Propriétés expérimentales

  • Dense: 1.195
  • Point de fusion: 173.5 °C (lit.)
  • Point d'ébullition: 342.6 °C at 760 mmHg
  • Point d'éclair: 138.5 °C
  • Solubilité: Soluble in ethanol, ethyl acetate and other organic solvents.
  • Le PSA: 46.53000
  • Le LogP: 1.79300

(E)-3-(4-Methoxyphenyl)acrylic acid Informations de sécurité

  • Symbolisme: GHS07
  • Provoquer:Avertissement
  • Description des dangers: H315-H319
  • Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: S26-S37/39
  • Carte FOCA taille f:8
  • RTECS:UD3391300
  • Identification des marchandises dangereuses: Xi
  • Terminologie du risque:R36/37/38
  • Niveau de danger:IRRITANT
  • TSCA:Yes

(E)-3-(4-Methoxyphenyl)acrylic acid Données douanières

  • Code HS:2916399090
  • Données douanières:

    Code douanier chinois:

    2918990090

    Résumé:

    2918990090. Autres acides oxycarboxyliques additionnels (y compris les anhydrides \ halogéno \ peroxydes, les peroxyacides et les dérivés de ce numéro tarifaire). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2918990090. Autres acides carboxyliques à fonction oxygénée additionnelle, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

(E)-3-(4-Methoxyphenyl)acrylic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-312690-0.05g
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid
943-89-5 95.0%
0.05g
$19.0 2025-03-21
TRC
P307791-100mg
p-methoxycinnamic acid
943-89-5
100mg
$58.00 2023-05-17
Enamine
EN300-312690-25g
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid
943-89-5 95%
25g
$38.0 2023-11-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T88800-5g
(E)-3-(4-Methoxyphenyl)acrylic acid
943-89-5
5g
¥59.0 2021-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M305019-100g
(E)-3-(4-Methoxyphenyl)acrylic acid
943-89-5 98%
100g
¥113.90 2023-09-01
Enamine
EN300-312690-5.0g
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid
943-89-5 95.0%
5.0g
$29.0 2025-03-21
ChemScence
CS-0076946-1kg
(E)-3-(4-Methoxyphenyl)acrylic acid
943-89-5 98.94%
1kg
$127.0 2022-04-26
ChemScence
CS-0076946-1000g
(E)-3-(4-Methoxyphenyl)acrylic acid
943-89-5 98.94%
1000g
$127.0 2021-09-02
ChemScence
CS-0076946-500g
(E)-3-(4-Methoxyphenyl)acrylic acid
943-89-5 98.94%
500g
$75.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1147586-100g
(E)-3-(4-Methoxyphenyl)acrylic acid
943-89-5 98%
100g
¥ƐǾ 2023-07-25

(E)-3-(4-Methoxyphenyl)acrylic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Water ;  16 h, pH 6.5
1.2 Reagents: Hydrogen peroxide ;  30 min, rt
1.3 pH 4
Référence
A Type 1 Aldolase, NahE, Catalyzes a Stereoselective Nitro-Michael Reaction: Synthesis of β-Aryl-γ-nitrobutyric Acids
Fansher, Douglas J. ; Palmer, David R. J., Angewandte Chemie, 2023, 62(6),

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: N-Methyl-2-pyrrolidone ;  18 h, 140 °C; cooled
Référence
N-Heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction
Peh, Guang-Rong; Kantchev, Eric Assen B.; Zhang, Chi; Ying, Jackie Y., Organic & Biomolecular Chemistry, 2009, 7(10), 2110-2119

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, 0 °C
Référence
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Phenylacrylamides as novel FtsZ-targeted potential antimicrobials
Li, Xin; Sheng, Juzheng; Song, Di; Guo, Liwei; Ma, Shutao, Letters in Drug Design & Discovery, 2015, 12(3), 234-240

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  45 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  23 °C
Référence
Chromium photocatalysis: accessing structural complements to Diels-Alder adducts with electron-deficient dienophiles
Stevenson, Susan M.; Higgins, Robert F.; Shores, Matthew P.; Ferreira, Eric M., Chemical Science, 2017, 8(1), 654-660

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ
Li, Xin; Sheng, Juzheng; Huang, Guihua; Ma, Ruixin; Yin, Fengxin; et al, European Journal of Medicinal Chemistry, 2015, 97, 32-41

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc triflate Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Mild zinc-promoted Horner-Wadsworth-Emmons reactions of diprotic phosphonate reagents
Schauer, Douglas J.; Helquist, Paul, Synthesis, 2006, (21), 3654-3660

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6
Zhao, Xiaodan; Alper, Howard; Yu, Zhengkun, Journal of Organic Chemistry, 2006, 71(10), 3988-3990

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: 1,2-Dichloroethane ;  0.5 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
Référence
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; Zhu, Siying; Liu, Yi; Zhao, Jingjing; Zhang, Shiyi; et al, ACS Omega, 2023, 8(7), 7057-7062

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ;  7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Référence
Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction
Nie, Guangrui; Zhang, Lei; Cui, Yuanchen, Reaction Kinetics, 2013, 108(1), 193-204

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium dodecyl sulfate ,  Tripotassium phosphate Catalysts: Graphene (reduced oxide) Solvents: Water ;  6 h, 100 °C
Référence
Pyrene functionalized highly reduced graphene oxide-palladium nanocomposite: a novel catalyst for the mizoroki-heck reaction in water
Khan, Mujeeb; Ashraf, Muhammad; Shaik, Mohammed Rafi; Adil, Syed Farooq; Islam, Mohammad Shahidul; et al, Frontiers in Chemistry (Lausanne, 2022, 10,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium ,  Cellulose, ester with N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycine] (palladium complexes) Solvents: Dimethylformamide ;  2 h, 110 °C
Référence
Pd immobilized on EDTA-modified cellulose: synthesis, characterization, and catalytic application in inter- and intramolecular Heck reactions and Larock reactions
Xu, Zhian ; Xu, Jinxi ; Zhou, Yuping ; Huang, Yuling ; Li, Yiqun, Research on Chemical Intermediates, 2022, 48(8), 3475-3496

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  2 h, rt
Référence
Process for preparation of cinnamic acid and derivatives thereof
, China, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Tripropylamine Catalysts: Triphenylphosphine ,  Palladium diacetate ,  1H-Imidazolium, 3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosaflu… Solvents: 8-(1,3-Dimethylbutoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane ;  2 h, 120 °C
Référence
Mizoroki-Heck Arylation of α,β-Unsaturated Acids with a Hybrid Fluorous Ether, F-626: Facile Filtrative Separation of Products and Efficient Recycling of a Reaction Medium Containing a Catalyst
Fukuyama, Takahide; Arai, Masashi; Matsubara, Hiroshi; Ryu, Ilhyong, Journal of Organic Chemistry, 2004, 69(23), 8105-8107

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: Lithium chloride ;  6 min
Référence
Microwave-assisted solvent-free synthesis of trans-cinnamic acids using lithium chloride as catalyst
Mogilaiah, K.; Reddy, G. Randheer, Synthetic Communications, 2004, 34(2), 205-210

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Ammonium acetate
1.2 Reagents: Water
Référence
Non solvent reaction: ammonium acetate catalyzed highly convenient preparation of trans-cinnamic acids
Kumar, H. M. Sampath; Subbareddy, B. V.; Anjaneyulu, S.; Yadav, J. S., Synthetic Communications, 1998, 28(20), 3811-3815

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Triethylenetetramine ,  Tetrabutylammonium chloride ,  Palladium Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min, cooled
Référence
Synthesis of lignin-amine supported palladium catalysts for Heck reaction
Wu, Yufeng; Zhang, Lei; Cui, Yuanchen; Liu, Jiangsheng; Yang, Shuai, Shiyou Huagong, 2009, 38(7), 733-738

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Pyridine ,  Piperidine Solvents: Pyridine ,  Piperidine
Référence
Synthesis and experimental ionization energies of certain (E)-3-arylpropenoic acids and their methyl esters
Peterson, John R.; Russell, Morley E.; Surjasasmita, Irawan B., Journal of Chemical and Engineering Data, 1988, 33(4), 534-7

Synthetic Routes 19

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Pyridine ;  4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Synthesis and spectroscopic analysis of piperine- and piperlongumine-inspired natural product scaffolds and their molecular docking with IL-1β and NF-κB proteins
Zazeri, Gabriel ; Povinelli, Ana Paula R. ; Le Duff, Cecile S. ; Tang, Bridget; Cornelio, Marinonio L. ; et al, Molecules, 2020, 25(12),

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with 3-cyanopropyltriethoxysilane homopolymer) ,  Silica ,  Butanenitrile, 4-(triethoxysilyl)-, homopolymer (palladium complexes) Solvents: Dimethylformamide ;  10.5 h, 100 °C
Référence
Organic silica ligated to palladium(0) complex: a highly active and stereoselective catalyst for Heck reaction
Zhao, S. F.; Zhou, R. X.; Yang, Y. F.; Zheng, X. M., Indian Journal of Chemistry, 2002, (11), 2274-2276

(E)-3-(4-Methoxyphenyl)acrylic acid Raw materials

(E)-3-(4-Methoxyphenyl)acrylic acid Preparation Products

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:943-89-5)4-Methoxycinnamic acid
sfd2522
Pureté:99%
Quantité:200kg
Prix ($):Enquête